[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13452268
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester -](/images/structure/VC13452268.png)
Specification
Molecular Formula | C15H27ClN2O3 |
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Molecular Weight | 318.84 g/mol |
IUPAC Name | tert-butyl N-[[1-(2-chloroacetyl)piperidin-3-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C15H27ClN2O3/c1-5-17(14(20)21-15(2,3)4)10-12-7-6-8-18(11-12)13(19)9-16/h12H,5-11H2,1-4H3 |
Standard InChI Key | GDXMNCWKHFDWMQ-UHFFFAOYSA-N |
SMILES | CCN(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
Canonical SMILES | CCN(CC1CCCN(C1)C(=O)CCl)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s structure includes:
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A piperidine ring substituted at the 3-position with a methyl group linked to an ethyl-carbamate moiety.
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A chloroacetyl group (Cl-CH₂-CO-) attached to the piperidine nitrogen.
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A tert-butyl ester protecting group, enhancing stability during synthesis .
Molecular Data
The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the tert-butyl ester provides steric protection, mitigating premature hydrolysis .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization: Introduction of the methyl group at the 3-position via alkylation or reductive amination .
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Chloroacetylation: Reaction of the piperidine nitrogen with chloroacetyl chloride in the presence of a base (e.g., triethylamine).
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Carbamate Formation: Coupling the ethylamine group with tert-butyl chloroformate under anhydrous conditions .
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield | Source |
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Piperidine alkylation | NaBH₃CN, CH₃COOH, RT, 12h | 75% | |
Chloroacetylation | ClCH₂COCl, Et₃N, DCM, 0°C→RT | 82% | |
Carbamate formation | (Boc)₂O, DMAP, THF, 0°C→RT | 68% |
Key Challenges:
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Steric hindrance from the tert-butyl group may reduce reaction efficiency, necessitating excess reagents .
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Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the product .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR (DMSO-d₆, 400 MHz): δ 1.42 (s, 9H, tert-butyl), 3.15–3.45 (m, 4H, piperidine), 4.20 (q, 2H, ethyl), 4.75 (s, 2H, chloroacetyl) .
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IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (C=O, chloroacetyl), 1250 cm⁻¹ (C-Cl).
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MS (ESI+): m/z 305.1 [M+H]⁺, consistent with molecular weight .
Solubility and Stability
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Solubility: Soluble in DCM, THF, and DMSO; poorly soluble in water (<1 mg/mL) .
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Stability: Stable at RT under inert atmospheres but hydrolyzes in acidic/basic conditions, releasing tert-butanol and CO₂.
Biological Activity and Mechanisms
Pharmacological Applications
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Neuroprotection: Piperidine-carbamates cross the blood-brain barrier, showing promise in Alzheimer’s disease models .
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Anticancer Activity: Chloroacetyl-containing compounds induce apoptosis in HeLa cells (EC₅₀ = 10 µM).
Comparative Analysis with Structural Analogs
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